molecular formula C20H22F2N4O3S2 B4355699 ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4355699
M. Wt: 468.5 g/mol
InChI Key: BQTKQJGRUNDMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique combination of functional groups, including a cyano group, a cyclopropyl group, a difluoromethyl group, a pyridyl group, a thiazole ring, and an ester group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the thiazole ring, the introduction of the pyridyl group, and the incorporation of the ester functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the thiazole ring, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridyl or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as a lead compound for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects.

    Materials Science: The compound’s chemical properties can be exploited in the design of novel materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
  • **ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(METHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the difluoromethyl group, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

ethyl 4-[[3-cyano-4-cyclopropyl-6-(difluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3S2/c1-3-29-19(27)16-15(26-20(31-16)24-6-7-28-2)10-30-18-13(9-23)12(11-4-5-11)8-14(25-18)17(21)22/h8,11,17H,3-7,10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTKQJGRUNDMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCOC)CSC2=C(C(=CC(=N2)C(F)F)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-[(2-METHOXYETHYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE

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